molecular formula C14H18N2O B8795273 1-Benzyl-1,7-diazaspiro[4.4]nonan-6-one CAS No. 646055-59-6

1-Benzyl-1,7-diazaspiro[4.4]nonan-6-one

Cat. No.: B8795273
CAS No.: 646055-59-6
M. Wt: 230.31 g/mol
InChI Key: AVOKHTBMPOTPTK-UHFFFAOYSA-N
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Description

1-Benzyl-1,7-diazaspiro[4.4]nonan-6-one is a useful research compound. Its molecular formula is C14H18N2O and its molecular weight is 230.31 g/mol. The purity is usually 95%.
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Scientific Research Applications

Chemical Properties and Structure

1-Benzyl-1,7-diazaspiro[4.4]nonan-6-one has the molecular formula C14H16N2OC_{14}H_{16}N_2O and a molecular weight of approximately 232.29 g/mol. Its structure features a spirocyclic configuration that contributes to its reactivity and interaction with biological targets.

Chemistry

The compound serves as a versatile building block in organic synthesis. It is utilized in the development of more complex molecules and as a reagent in various organic reactions. Notably, it can undergo several chemical transformations:

  • Oxidation : Converts to oxidized derivatives using agents like potassium permanganate.
  • Reduction : Can be reduced to alcohols or amines using lithium aluminum hydride.
  • Substitution Reactions : Nucleophilic substitutions can occur at the benzyl group or within the diazaspiro framework.

Biology

Research into the biological activities of this compound indicates potential therapeutic applications:

  • Sigma Receptor Ligand : The compound exhibits significant affinity for sigma receptors (S1R and S2R), which are implicated in various neurological processes. Studies have shown its potential in modulating pain pathways, making it a candidate for analgesic development .
  • Anticancer Activity : Preliminary studies suggest that derivatives of diazaspiro compounds may inhibit specific mutations associated with solid tumors, indicating potential use in targeted cancer therapies .

Medicine

The compound is being explored for its pharmaceutical applications, particularly as an intermediate in drug development:

  • Pain Management : Due to its interaction with sigma receptors, it may provide new avenues for treating chronic pain conditions .
  • Antimicrobial Properties : Initial investigations indicate that it may possess antimicrobial effects, although more research is required to establish efficacy against specific pathogens.

Case Studies and Research Findings

Several studies have highlighted the compound's biological activity:

  • Study on Sigma Receptor Binding : A study demonstrated that derivatives of diazaspiro compounds showed high binding affinity to sigma receptors, with some compounds exhibiting potent analgesic effects in vivo .
  • Anticancer Research : Another investigation found that modifications to the diazaspiro structure could lead to compounds that effectively target KRAS G12C mutations, which are prevalent in certain cancers .

Properties

CAS No.

646055-59-6

Molecular Formula

C14H18N2O

Molecular Weight

230.31 g/mol

IUPAC Name

1-benzyl-1,7-diazaspiro[4.4]nonan-6-one

InChI

InChI=1S/C14H18N2O/c17-13-14(8-9-15-13)7-4-10-16(14)11-12-5-2-1-3-6-12/h1-3,5-6H,4,7-11H2,(H,15,17)

InChI Key

AVOKHTBMPOTPTK-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CCNC2=O)N(C1)CC3=CC=CC=C3

Origin of Product

United States

Synthesis routes and methods

Procedure details

Raney nickel (˜2 g) was added to a solution of ethyl 2-(2-nitroethyl)-1-benzylpyrrolidine-2-carboxylate (6.00 g, 19.6 mmol) in absolute ethanol (200 mL) in a hydrogenation bottle. The mixture was shaken for 12 h under a hydrogen atmosphere (50 psi) in a Parr hydrogenation apparatus, filtered through a Celite pad and concentrated by rotary evaporation. GCMS analysis indicated that the hydrogenation product was a mixture of the primary amine and the lactam resulting from cyclization of the amine onto the ester. The mixture was dissolved in toluene (150 mL). A catalytic amount of p-toluenesulfonic acid (˜30 mg) was added and the mixture was heated at reflux under a nitrogen atmosphere for 24 h. Upon evaporation of the toluene, the residue (now entirely lactam, by GCMS) crystallized to give 4.20 g (93.1%) of tan solid (mp 152-153° C.).
Name
ethyl 2-(2-nitroethyl)-1-benzylpyrrolidine-2-carboxylate
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
catalyst
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Yield
93.1%

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